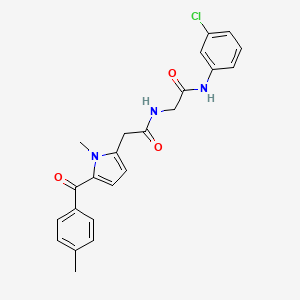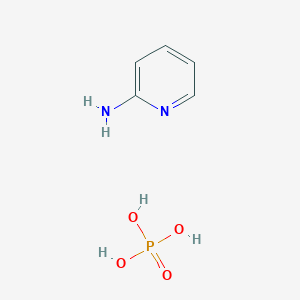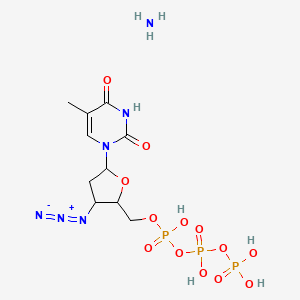
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a piperazine ring attached to the naphthyridine core, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and eco-friendly solvents is often preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines and piperazine derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an antidepressant and antiviral agent. .
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine involves its interaction with specific molecular targets, such as serotonin type-3 receptors (5-HT3). It acts as an antagonist, blocking the receptor and thereby exerting its antidepressant effects . The compound’s ability to modulate neurotransmitter pathways makes it a promising candidate for further pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has similar structural features and exhibits comparable pharmacological properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are also piperazine derivatives with notable biological activities.
Uniqueness: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine stands out due to its specific substitution pattern on the naphthyridine core, which imparts unique chemical reactivity and biological activity. Its dual role as an antidepressant and antiviral agent highlights its versatility and potential for therapeutic applications .
Eigenschaften
CAS-Nummer |
106851-90-5 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2,4-dimethyl-7-piperazin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C14H18N4/c1-10-9-11(2)16-14-12(10)3-4-13(17-14)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |
InChI-Schlüssel |
YRGOAYZJMMYXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCNCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)




![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)






